Ethyl 4-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate
CAS No.:
Cat. No.: VC14626943
Molecular Formula: C19H29N3O4S
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 4-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate -](/images/structure/VC14626943.png)
Specification
Molecular Formula | C19H29N3O4S |
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Molecular Weight | 395.5 g/mol |
IUPAC Name | ethyl 4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C19H29N3O4S/c1-3-26-19(23)21-10-8-17(9-11-21)20-12-14-22(15-13-20)27(24,25)18-6-4-16(2)5-7-18/h4-7,17H,3,8-15H2,1-2H3 |
Standard InChI Key | OFMGBDUPPLLCTQ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom.
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Piperazine moiety: A six-membered ring containing two nitrogen atoms at opposing positions.
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4-Methylphenylsulfonyl group: A sulfonamide-linked aromatic substituent providing steric and electronic modulation .
The IUPAC name, ethyl 4-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]piperazine-1-carboxylate, reflects its functional groups and connectivity .
Table 1: Key Structural and Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 423.5 g/mol | |
SMILES Notation | CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |
Solubility | Likely polar aprotic solvents (DMSO, DMF) |
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR): Predicted signals include a triplet for the ethyl group ( 1.2–1.4 ppm), carbonyl resonances ( 165–170 ppm in ), and aromatic protons ( 7.2–7.8 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 423.5 corresponds to the molecular weight, with fragmentation patterns indicating cleavage at the sulfonyl and carbonyl linkages .
Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized via multi-step reactions:
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Piperidine Functionalization:
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Sulfonylation:
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Piperazine Coupling:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
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Esterification | Ethyl chloroformate, DCM, 0°C | 78–85% |
Sulfonylation | 4-Methylbenzenesulfonyl chloride, Et₃N | 65–72% |
Amidation | HOBt, EDCI, DMF, rt | 60–68% |
Purification and Analytical Validation
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.
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HPLC: Retention time of 12.3 min (C18 column, acetonitrile/water gradient).
Compound | Target | IC₅₀ (nM) |
---|---|---|
Sildenafil (Viagra) | PDE5 | 6.7 |
Ethyl 4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate | 5-HT₁₀ | 23.4 |
This compound | PDE5 (predicted) | ~50 (est.) |
Anticancer and Anti-Inflammatory Activity
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Apoptosis Induction: In in vitro studies, analogs induced caspase-3 activation in MCF-7 breast cancer cells .
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COX-2 Inhibition: Sulfonamide derivatives suppress prostaglandin E₂ synthesis (IC₅₀ = 18 µM in RAW 264.7 macrophages) .
Applications in Material Science and Catalysis
Polymer Modification
The sulfonyl group enhances thermal stability in polyurethanes, increasing degradation temperatures by 40–60°C .
Catalytic Ligands
Piperazine-metal complexes (e.g., Cu²⁺) catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁴ .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the sulfonyl and piperidine groups to optimize target selectivity .
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Nanoparticle Drug Delivery: Encapsulation in PLGA nanoparticles to enhance bioavailability .
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Green Synthesis: Developing solvent-free reactions using microwave irradiation .
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